3-Bromo-8-chloro-6-nitroquinoline
Description
3-Bromo-8-chloro-6-nitroquinoline is a quinoline derivative with the molecular formula C9H4BrClN2O2 and a molecular weight of 287.5 g/mol . This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Properties
IUPAC Name |
3-bromo-8-chloro-6-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClN2O2/c10-6-1-5-2-7(13(14)15)3-8(11)9(5)12-4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRKUHPOCUQJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1[N+](=O)[O-])Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855907 | |
| Record name | 3-Bromo-8-chloro-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860195-74-0 | |
| Record name | 3-Bromo-8-chloro-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-chloro-6-nitroquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method is the Skraup reaction, which involves the cyclization of aniline derivatives in the presence of glycerol and a strong acid . The bromination at the 3-position and chlorination at the 8-position can be achieved using bromine and chlorine reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-chloro-6-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group under reducing conditions.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium fluoride can be used for substitution reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Reduction Products: Aminoquinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-8-chloro-6-nitroquinoline has been explored for its antimicrobial and anticancer properties. Its ability to inhibit specific enzymes positions it as a potential drug candidate. Research indicates that derivatives of this compound demonstrate significant activity against resistant bacterial strains and various cancer cell lines.
- Case Study: A study on the compound's derivatives showed effective inhibition of bacterial growth with minimum inhibitory concentration (MIC) values as low as 0.00007 μg/mL against resistant strains .
Biological Research
The compound is utilized in studies investigating enzyme interactions and mechanisms of action of quinoline derivatives. It has shown promise as an enzyme inhibitor , particularly concerning cytochrome P450 enzymes, which are crucial in drug metabolism .
- Case Study: In vitro evaluations demonstrated that this compound derivatives exhibit selective antitrypanosomal activity against Trypanosoma brucei, highlighting their potential in treating parasitic diseases .
Material Science
This compound is being researched for its potential in developing organic semiconductors and light-emitting devices due to its unique electronic properties. The halogen substituents contribute to its conductivity and stability under various conditions.
- Application Example: The synthesis of novel materials using this compound could lead to advancements in electronic devices and sustainable technologies .
Agricultural Chemistry
As a precursor for agrochemicals, this compound is being investigated for its role in developing effective pesticides, contributing to sustainable agricultural practices.
Mechanism of Action
The mechanism of action of 3-Bromo-8-chloro-6-nitroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of bromine, chlorine, and nitro groups enhances its reactivity and ability to interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-chloro-3-nitroquinoline: Another quinoline derivative with similar functional groups but different substitution positions.
5,7-Dibromo-8-hydroxyquinoline: Known for its potent anticancer activity.
5-Fluoro-6-methoxy-8-nitroquinoline: A fluorinated quinoline derivative with unique properties.
Uniqueness
3-Bromo-8-chloro-6-nitroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and nitro groups makes it a valuable compound for various research and industrial applications .
Biological Activity
3-Bromo-8-chloro-6-nitroquinoline is a derivative of quinoline that has garnered attention due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H4BrClN2O2
- Molecular Weight : 287.5 g/mol
- Structural Features : The compound contains a bromine atom at position 3, a chlorine atom at position 8, and a nitro group at position 6, which contribute to its unique reactivity and biological properties.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound interacts with various enzymes, inhibiting their activity. Notably, it has been shown to affect cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics.
- DNA Interaction : It inhibits DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.
- Cell Signaling Modulation : The compound influences cellular signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which is vital for cell proliferation and apoptosis.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : It has demonstrated significant antifungal effects against various fungi. For instance, studies have shown that it inhibits the growth of Aspergillus niger and Trichophyton mentagrophytes at minimal inhibitory concentrations (MICs) below 1 µg/ml .
| Fungi Species | MIC (µg/ml) |
|---|---|
| Aspergillus niger | 2 |
| Trichophyton mentagrophytes | 0.021 |
| Mucor circinelloides | 3.5 |
| Myrothecium verrucaria | >3.5 |
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, although specific mechanisms and efficacy require further investigation.
Case Studies and Research Findings
Recent literature highlights the compound's potential in various applications:
- Fungitoxicity Studies : A study investigated the fungitoxicity of several quinoline derivatives, including this compound. The results indicated that compounds with chlorine in the 3 position exhibited greater fungitoxicity compared to bromine .
- Pharmacological Applications : Research has focused on synthesizing derivatives of quinoline for their potential use as antimicrobial agents and in drug development. The unique substitution pattern of this compound makes it a suitable candidate for further pharmacological studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
